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Abstract

Isomaltitol, a sugar alcohol commonly known by the trade name Isomalt, is a disaccharide-
derived sugar substitute used in a wide range of food products. Its low-calorie and non-
cariogenic properties are well-established. This technical guide provides a comprehensive
overview of the glycemic and insulinemic responses to Isomaltitol ingestion in humans.
Through a systematic review of clinical studies, this document presents quantitative data on
key metabolic indices, details of experimental protocols, and visual representations of
metabolic pathways and study designs. The evidence consistently demonstrates that
Isomaltitol has a minimal impact on postprandial blood glucose and insulin levels, positioning
it as a suitable sucrose alternative for individuals requiring glycemic control.

Introduction

Isomaltitol is a polyol produced from sucrose in a two-step enzymatic and hydrogenation
process. It is an equimolar mixture of two disaccharide alcohols: a-D-glucopyranosyl-1,6-D-
sorbitol (GPS) and a-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] Unlike sucrose, which is
rapidly hydrolyzed and absorbed in the small intestine, Isomaltitol is only slowly and
incompletely hydrolyzed, leading to a significantly lower caloric value and a blunted glycemic
response.[2] This guide synthesizes the available scientific evidence on the glycemic index (Gl)
and insulinemic response of Isomaltitol, providing a valuable resource for researchers and
professionals in the fields of nutrition, food science, and drug development.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1672253?utm_src=pdf-interest
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://en.wikipedia.org/wiki/Isomalt
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://caloriecontrol.org/isomalt/
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantitative Data on Glycemic and Insulinemic
Response

Multiple studies have consistently demonstrated the low glycemic and insulinemic nature of
Isomaltitol. The glycemic index of Isomaltitol has been reported to be extremely low, with
values cited as 2 and 9.[3][4][5]

A key study by Schweitzer et al. (2024) investigated the impact of replacing sugar with Isomalt
in various sweets on postprandial glucose and insulin responses in healthy adults. The results
showed a statistically significant reduction in both the incremental peak (iCmax) and the
incremental area under the curve (IAUC) for both glucose and insulin.
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Reduction in

Reduction in

Reduction in

Reduction in

Product Type Glucose Glucose iAUC Insulin iCmax Insulin IAUC
iCmax (%) (0-120 min) (%) (%) (0-120 min) (%)
. N 70-92% (p < 58-87% (p <
Candies Not specified 71% (p < 0.05)
0.05) 0.05)
_ 46-83% (p < 70-92% (p < 58-87% (p <
Mints 71% (p < 0.05)
0.05) 0.05) 0.05)
N 70-92% (p < 58-87% (p <
Jam Not specified 71% (p < 0.05)
0.05) 0.05)
5% (Not
46-83% (p < o 70-92% (p < 58-87% (p <
Chocolate statistically
0.05) o 0.05) 0.05)
significant)
Table 1:
Percentage
reduction in

glycemic and
insulinemic
response when
replacing sugar
with Isomalt in
various sweets.
Data extracted
from Schweitzer
et al. (2024).

Another pivotal study by N-O. et al. (1984) directly compared the effects of a 30g oral load of

Isomalt versus sucrose in healthy subjects. The study reported no significant changes in

plasma glucose and insulin levels within the first 60 minutes following Isomalt ingestion, in stark

contrast to the significant increases observed after sucrose consumption.

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the resulting data.

Below are summaries of the experimental protocols from key studies on Isomaltitol's glycemic
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and insulinemic effects.

Study by Schweitzer et al. (2024)

Study Design: A series of randomized controlled trials.

Subjects: 10 healthy adults with a mean age of 40.6 + 7.0 years and a mean BMI of 23.5 +
3.2 kg/m 2.

Intervention: Participants consumed various sweets (chocolate, candies, mints, and jam) in
realistic portion sizes. In each case, a version containing sugar was compared to a version
where sugar was replaced 1:1 with Isomalt.

Protocol:

o Subjects fasted overnight prior to the test.

o On the morning of the test, a baseline capillary blood sample was taken.
o Participants consumed the test product.

o Capillary blood samples were collected at various time points up to 180 minutes post-
ingestion.

Analytical Methods: Specific analytical methods for glucose and insulin were not detailed in
the provided summary.

Statistical Analysis: The significance of the differences in iCmax and iIAUC between the
Isomalt and sugar-containing products was determined, with a p-value < 0.05 considered
statistically significant.

Study by N-O. et al. (1984)

Study Design: A prospective, double-blind, controlled, crossover study.
Subjects: Ten healthy, normal-weight male subjects.

Intervention: Oral ingestion of a 30g load of Isomalt or sucrose.
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e Protocol:
o Subjects were studied over a six-hour period following ingestion of the test substance.
o Plasma glucose and insulin levels were monitored.

o Analytical Methods: The study utilized continuous indirect calorimetry to assess carbohydrate
and lipid oxidation. Specific methods for plasma glucose and insulin analysis were not
detailed in the abstract.

 Statistical Analysis: The study reported statistically significant differences (P < 0.01) in the
increase in carbohydrate oxidation and the decrease in lipid oxidation between the Isomalt
and sucrose groups.

Visualizations
Metabolic Pathway of Isomaltitol

Click to download full resolution via product page

Caption: Metabolic fate of Isomaltitol in the human digestive system.

Experimental Workflow for Glycemic Index
Determination
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Caption: A typical experimental workflow for determining the glycemic index.

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1672253?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The collective evidence from clinical research strongly supports the classification of Isomaltitol
as a low-glycemic and low-insulinemic carbohydrate. Its slow and incomplete digestion in the
small intestine results in a minimal impact on postprandial blood glucose and a significantly
attenuated insulin response compared to sucrose. These properties make Isomaltitol an
excellent sugar substitute for the formulation of food products aimed at consumers who need to
manage their blood glucose levels, such as individuals with prediabetes or diabetes, as well as
those seeking to follow a low-glycemic diet for overall health and wellness. Further research
could focus on the long-term metabolic effects of regular Isomaltitol consumption in various
populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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